molecular formula C13H13Cl B12528575 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene CAS No. 819871-68-6

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene

Cat. No.: B12528575
CAS No.: 819871-68-6
M. Wt: 204.69 g/mol
InChI Key: YQOUFKBEKZJYPS-UHFFFAOYSA-N
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Description

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene is an organic compound with a complex structure that includes a chloro-substituted benzene ring, an ethynyl group, and a 3-methylbut-2-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Alkyne Formation: The addition of an ethynyl group to the benzene ring.

    Side Chain Addition: The attachment of the 3-methylbut-2-en-1-yl side chain.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups.

Scientific Research Applications

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene involves its interaction with specific molecular targets. The ethynyl group and chloro substituent can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-ethynylbenzene: Lacks the 3-methylbut-2-en-1-yl side chain.

    1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene: Lacks the chloro substituent.

    4-Chloro-2-(3-methylbut-2-en-1-yl)benzene: Lacks the ethynyl group.

Uniqueness

4-Chloro-1-ethynyl-2-(3-methylbut-2-en-1-yl)benzene is unique due to the combination of its chloro, ethynyl, and 3-methylbut-2-en-1-yl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

819871-68-6

Molecular Formula

C13H13Cl

Molecular Weight

204.69 g/mol

IUPAC Name

4-chloro-1-ethynyl-2-(3-methylbut-2-enyl)benzene

InChI

InChI=1S/C13H13Cl/c1-4-11-7-8-13(14)9-12(11)6-5-10(2)3/h1,5,7-9H,6H2,2-3H3

InChI Key

YQOUFKBEKZJYPS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)Cl)C#C)C

Origin of Product

United States

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